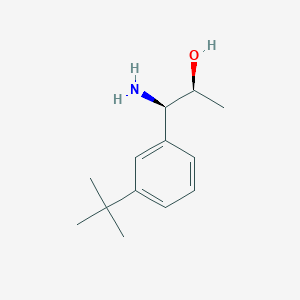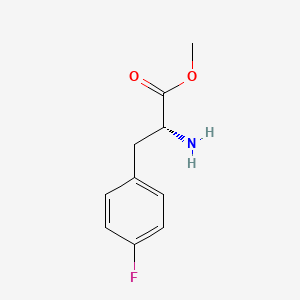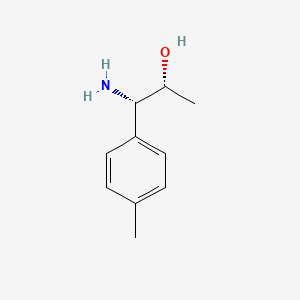![molecular formula C12H10N4O3 B13052558 3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-5-(4-methoxyphenyl)-1H,5H,6H-pyrazolo[4,3-c]pyridazin-6-one is a heterocyclic compound that features a pyrazolo[4,3-c]pyridazinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(4-methoxyphenyl)-1H,5H,6H-pyrazolo[4,3-c]pyridazin-6-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Cyclization: The resulting pyrazole intermediate undergoes cyclization with a suitable dicarbonyl compound to form the pyrazolo[4,3-c]pyridazinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
3-hydroxy-5-(4-methoxyphenyl)-1H,5H,6H-pyrazolo[4,3-c]pyridazin-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol.
科学的研究の応用
3-hydroxy-5-(4-methoxyphenyl)-1H,5H,6H-pyrazolo[4,3-c]pyridazin-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 3-hydroxy-5-(4-methoxyphenyl)-1H,5H,6H-pyrazolo[4,3-c]pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
- 3-hydroxy-5-(4-methoxyphenyl)-1H-pyrazole
- 5-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
3-hydroxy-5-(4-methoxyphenyl)-1H,5H,6H-pyrazolo[4,3-c]pyridazin-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[4,3-c]pyridazinone core differentiates it from other similar compounds, making it a valuable target for research and development.
特性
分子式 |
C12H10N4O3 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-1,2-dihydropyrazolo[4,3-c]pyridazine-3,6-dione |
InChI |
InChI=1S/C12H10N4O3/c1-19-8-4-2-7(3-5-8)16-10(17)6-9-11(15-16)12(18)14-13-9/h2-6,13H,1H3,(H,14,18) |
InChIキー |
UUKNFTQIDSRUQI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=O)NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)

![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)


![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)


![Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)

